molecular formula C14H9NO2S B12663430 9H-Thioxanthene-3-carbonitrile 10,10-dioxide CAS No. 94094-45-8

9H-Thioxanthene-3-carbonitrile 10,10-dioxide

Cat. No.: B12663430
CAS No.: 94094-45-8
M. Wt: 255.29 g/mol
InChI Key: CVJGTZDTLJIRCZ-UHFFFAOYSA-N
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Description

9H-Thioxanthene-3-carbonitrile 10,10-dioxide is a chemical compound with the molecular formula C14H7NO3S and a molecular weight of 269.28 g/mol It is known for its unique structure, which includes a thioxanthene core with a carbonitrile group and two dioxide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Thioxanthene-3-carbonitrile 10,10-dioxide typically involves the oxidation of thioxanthene derivatives. One common method includes the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

9H-Thioxanthene-3-carbonitrile 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide groups to sulfide groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetic acid, dichloromethane, ethanol.

Major Products Formed

    Sulfone Derivatives: Formed through oxidation reactions.

    Sulfide Derivatives: Formed through reduction reactions.

    Amides and Other Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

9H-Thioxanthene-3-carbonitrile 10,10-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Thioxanthene-3-carbonitrile 10,10-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, its interaction with cellular proteins can lead to the modulation of signal transduction pathways, influencing cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide
  • 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide
  • 9,9-Dimethyl-9H-thioxanthene-10,10-dioxide

Uniqueness

The presence of the dioxide groups also enhances its stability and makes it suitable for various industrial and research applications .

Properties

CAS No.

94094-45-8

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

10,10-dioxo-9H-thioxanthene-3-carbonitrile

InChI

InChI=1S/C14H9NO2S/c15-9-10-5-6-12-8-11-3-1-2-4-13(11)18(16,17)14(12)7-10/h1-7H,8H2

InChI Key

CVJGTZDTLJIRCZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C31

Origin of Product

United States

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